(1-Phenylpropyl)hydrazine
Overview
Description
(1-Phenylpropyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Phenylpropyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylpropanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
- Phenylpropanone is reacted with hydrazine hydrate in the presence of an acid catalyst.
- The mixture is heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylpropyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used to introduce different functional groups into the molecule.
Major Products Formed
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Amines and other reduced nitrogen species.
Substitution: Functionalized hydrazine derivatives.
Scientific Research Applications
(1-Phenylpropyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Phenylpropyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar in structure but lacks the propyl group.
(1-Methyl-1-phenylpropyl)hydrazine: Similar but with a methyl group attached to the nitrogen.
Hydrazine: The simplest hydrazine, lacking any substituents on the nitrogen atoms.
Uniqueness
(1-Phenylpropyl)hydrazine is unique due to the presence of both a phenyl and a propyl group attached to the hydrazine moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other hydrazines may not be able to fulfill.
Properties
IUPAC Name |
1-phenylpropylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTODOQNKOGIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275499 | |
Record name | 1-phenylpropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3314-13-4 | |
Record name | 1-phenylpropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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